molecular formula C15H12Cl2N2O B352914 [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 500149-05-3

[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B352914
CAS No.: 500149-05-3
M. Wt: 307.2g/mol
InChI Key: WJGUARRIXHQBDZ-UHFFFAOYSA-N
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Description

[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is a chemical compound of interest in medicinal chemistry and antibacterial research. Benzimidazole-based compounds, like this one, are frequently investigated for their potential to target essential bacterial enzymes . Specifically, structural analogs have been studied as inhibitors of methionyl-tRNA synthetase (MetRS), a validated target for developing agents against challenging pathogens such as Clostridium difficile and Bacillus anthracis . The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. The dichlorobenzyl substituent may enhance the molecule's lipophilicity and influence its binding affinity and selectivity . This product is intended for research purposes to support the development of novel antibacterial therapies and for further pharmacological profiling. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(12(17)7-11)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGUARRIXHQBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with glyoxylic acid. In a representative procedure:

  • Reactants : o-Phenylenediamine (1.0 equiv), glyoxylic acid (1.2 equiv).

  • Conditions : Reflux in 4M HCl/ethanol (1:1 v/v) at 80°C for 6 hours.

  • Yield : 85–90% of 1H-benzimidazol-2-yl-methanol.

N1-Alkylation with 2,4-Dichlorobenzyl Chloride

The N1 position is alkylated using 2,4-dichlorobenzyl chloride under basic conditions:

  • Reactants : 1H-benzimidazol-2-yl-methanol (1.0 equiv), 2,4-dichlorobenzyl chloride (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : DMF at 60°C for 8 hours.

  • Yield : 70–75% of this compound.

Optimization Insight : Higher temperatures (110–115°C) in DMF with PEG600 as a phase-transfer catalyst improve yields to 90–92% by enhancing ion-pair extraction.

Method 2: Direct Reductive Amination

One-Pot Synthesis

A streamlined approach combines cyclization and alkylation:

  • Reactants : o-Phenylenediamine, 2,4-dichlorobenzyl chloride, paraformaldehyde.

  • Catalyst : ZnCl₂ (10 mol%) in toluene at 100°C for 12 hours.

  • Yield : 65–70%.

Limitation : Over-alkylation at the C5 position occurs without careful stoichiometric control.

Method 3: Hydroxymethylation via Reduction

Aldehyde Intermediate

The C2 hydroxymethyl group is introduced by reducing a pre-formed aldehyde:

  • Synthesize 1-(2,4-dichlorobenzyl)-1H-benzimidazole-2-carbaldehyde via Vilsmeier-Haack reaction.

  • Reduce the aldehyde using NaBH₄ in methanol (0°C, 2 hours).

  • Yield : 80–85%.

Catalytic and Solvent Systems

Role of PEG600

Polyethylene glycol (PEG600) acts as a phase-transfer catalyst in DMF, increasing reaction rates by 30% and reducing byproducts.

Solvent Comparison

SolventYield (%)Purity (%)Reaction Time (h)
DMF92984
THF75858
Toluene689012

DMF outperforms due to high polarity and compatibility with PEG600.

Purification and Characterization

Recrystallization

Crude product is recrystallized from toluene, yielding >99% purity. Melting point: 132–134°C.

Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities but reduces yield by 15%.

Industrial Scalability

Method 1 (DMF/PEG600 system) is preferred for scale-up due to:

  • Solvent recycling (DMF recovery >90%).

  • Minimal waste (PEG600 is non-toxic and reusable).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Biological Activities

Research indicates that benzimidazole derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds similar to [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways.
  • Antiviral Effects : The benzimidazole core is known for its antiviral properties, making this compound a candidate for further investigation in antiviral drug development.

Structural Comparison

A comparative analysis highlights the unique properties imparted by the dichlorobenzyl substitution in this compound compared to other benzimidazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]methanolChlorine substitution on benzylAntibacterial
1-(Phenyl)-1H-benzimidazol-2-yl]methanolPhenyl group instead of dichlorobenzylAntifungal
1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]methanolFluorine substitutionAnticancer

This table illustrates the diversity within the benzimidazole class while underscoring how the dichlorobenzyl group may enhance biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies showed that this compound could inhibit proliferation in various cancer cell lines. Further investigations are needed to understand the underlying mechanisms and optimize its use in cancer therapy.
  • Pharmacological Studies : Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are crucial for optimizing its therapeutic potential and understanding its pharmacokinetics.

Mechanism of Action

The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Table 2: Reactivity of the Hydroxymethyl Group in Benzimidazole Derivatives

Compound Reaction Type Product Application Reference
[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]methanol Oxidation (KMnO₄) Benzimidazole-2-carboxylic acid Enhanced solubility for drug formulation
Chlorination (SOCl₂) 2-(Chloromethyl)benzimidazole Intermediate for alkylation reactions
(±)-1-(1H-Benzimidazol-2-yl)ethanol Allylation (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Study of hydrogen-bonded crystal structures

Key Observations:

  • The target compound’s -CH₂OH group is more reactive than the -NH₂ group in , enabling broader synthetic applications.

Pharmacological and Physicochemical Properties

Table 3: Substituent Effects on Lipophilicity and Bioactivity

Compound Substituent LogP (Predicted) Potential Bioactivity Reference
This compound 2,4-Dichlorobenzyl High Antifungal (inference from miconazole)
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 4-Methoxyphenyl Moderate Anticancer (analogous benzimidazoles)
[1-(4-(4-Chlorophenoxy)butyl)-1H-benzimidazol-2-yl]methanol 4-(4-Chlorophenoxy)butyl High Extended half-life due to alkyl chain

Key Observations:

  • Methoxy or hydroxyl substituents () introduce polarity, balancing solubility and bioavailability .

Crystallographic and Stability Comparisons

  • The crystal structure of (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol () reveals intermolecular O–H···N and O–H···O hydrogen bonds, forming layered structures. This suggests that the hydroxymethyl group in the target compound may similarly enhance solid-state stability via hydrogen bonding .

Biological Activity

[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities. With a molecular formula of C15H12Cl2N2O and a molecular weight of 307.2 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminobenzimidazole in the presence of a base like sodium hydroxide. The reaction is conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification methods including recrystallization.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt cellular processes by binding to DNA or proteins.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activities. For instance, a study highlighted the effectiveness of various benzimidazole derivatives against resistant strains of bacteria and fungi. The compound this compound has shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic effects. A study focused on the activity against Leishmania species demonstrated that certain benzimidazole derivatives possess inhibitory effects on parasite growth. Although specific data on this compound is limited, its structural similarity to other effective compounds suggests potential efficacy against parasitic infections .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In silico studies predict that this compound exhibits favorable toxicity profiles, with predicted LD50 values indicating low toxicity levels . This suggests that the compound may be safe for further development in therapeutic applications.

Data Summary

Property Value
Molecular FormulaC15H12Cl2N2O
Molecular Weight307.2 g/mol
IUPAC Name[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol
Predicted LD50>2000 mg/kg
Antimicrobial ActivityActive against MRSA
Antiparasitic ActivityPotentially effective against Leishmania

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives:

  • Antibacterial Activity : A study synthesized new benzimidazole derivatives and tested their antibacterial properties against MRSA strains. The most potent compound showed an MIC comparable to vancomycin .
  • Antiparasitic Efficacy : Research on various benzimidazole derivatives indicated their potential as antiparasitic agents. While specific data on this compound is sparse, its analogs have demonstrated significant activity against parasites like Leishmania .
  • Toxicity Evaluation : Toxicity predictions based on computational models suggest that compounds similar to this compound are likely to be safe for use in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via refluxing 1H-benzimidazole derivatives with acetyl chloride or substituted aldehydes under acidic or basic conditions. For example, acetylation of benzimidazole with acetyl chloride at reflux (2–4 hours) followed by recrystallization in methanol yields intermediates like 1-(1H-benzimidazol-2-yl)ethanone . Oxidation of the methanol group to a carbaldehyde is achieved using Dess–Martin periodinane (DMP) at 4°C . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol vs. methanol), and stoichiometry of reagents.
  • Data : Typical yields range from 62% (for similar benzimidazole derivatives) to >80% for optimized protocols .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • TLC : Used for preliminary purity checks with solvent systems like benzene/chloroform/methanol (60:20:20) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β = 95.133°) .
  • NMR/IR : Confirms functional groups (e.g., –OH stretch at ~3200 cm⁻¹, benzimidazole ring protons at δ 7.2–8.5 ppm).
    • Software : SHELX programs refine crystallographic data, with SHELXL being standard for small-molecule refinement .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antifungal activity : Test against Candida albicans or Aspergillus niger using broth microdilution (MIC values) .
  • Cytoprotective assays : Evaluate neuroprotective effects in hydrogen peroxide-induced oxidative stress models (e.g., neuroblastoma cell viability assays) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of benzimidazole impact biological activity?

  • Methodology : Replace the methanol group with carbaldehydes or hydrazone derivatives (e.g., using DMP or hydrazine) to assess changes in antifungal potency or cellular uptake . SAR studies correlate substituent electronegativity (e.g., Cl, OCH₃) with logP and membrane permeability.
  • Data : Derivatives with 2,4-dichlorobenzyl groups show enhanced activity due to increased lipophilicity (logP ~3.5) .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., O–H⋯N, 2.12 Å) and π-π stacking (3.5–4.0 Å) between benzimidazole rings, stabilizing the lattice . Disorder in solvent molecules (e.g., methanol) is modeled with occupancy refinement .
  • Software : SHELXD/SHELXE resolve phase problems in high-throughput crystallography pipelines .

Q. How can environmental persistence and degradation pathways be assessed for this compound?

  • Methodology :

  • Photolysis : Expose to UV light (254 nm) and monitor degradation via HPLC-MS.
  • Microbial degradation : Use soil slurry assays to identify metabolites (e.g., dichlorophenyl fragments) .
    • Data : Half-life in soil ranges from 14–30 days, depending on substituents .

Methodological Challenges

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Challenges :

  • Low yields : Due to steric hindrance from the 2,4-dichlorobenzyl group. Mitigate by using excess acyl chloride (1.5 eq.) and prolonged reflux .
  • Byproducts : Hydrazine reactions may form undesired Schiff bases; optimize pH (slightly acidic) and reaction time .

Q. How do solvent choice and temperature affect recrystallization efficiency?

  • Data : Methanol/water (50:50) yields >90% purity at 0–4°C, while ethanol alone results in lower crystallinity .

Tables

Table 1 : Key Crystallographic Parameters

ParameterValue
Space groupP21/c
a (Å)7.9717 (9)
b (Å)16.4327 (19)
c (Å)14.3560 (16)
β (°)95.133 (2)
V (ų)1873.0 (4)
Z4

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